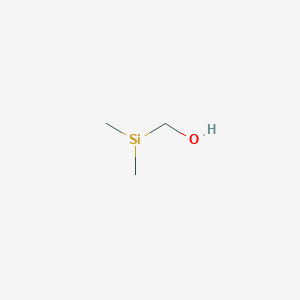
CID 12829466
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 12829466” is a chemical entity registered in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 12829466 involves specific reaction conditions and reagents. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often involve multiple steps, including the preparation of intermediate compounds, purification processes, and final product isolation.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield, purity, and cost-effectiveness. These methods may involve large-scale chemical reactions, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
CID 12829466 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and molecular structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the reaction’s efficiency and outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. These products can include derivatives with modified functional groups, which may exhibit different chemical and physical properties.
Aplicaciones Científicas De Investigación
CID 12829466 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mecanismo De Acción
The mechanism of action of CID 12829466 involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on the molecular targets and pathways are essential to understand the compound’s full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 12829466 can be identified based on structural and functional similarities. These compounds may share common chemical properties and applications.
Uniqueness
This compound is unique due to its specific molecular structure and the resulting chemical properties
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique chemical properties, diverse applications, and potential for further research make it a valuable subject of study
Propiedades
Fórmula molecular |
C3H9OSi |
|---|---|
Peso molecular |
89.19 g/mol |
InChI |
InChI=1S/C3H9OSi/c1-5(2)3-4/h4H,3H2,1-2H3 |
Clave InChI |
UDZJHCGJTJQMRR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]](/img/structure/B14705120.png)
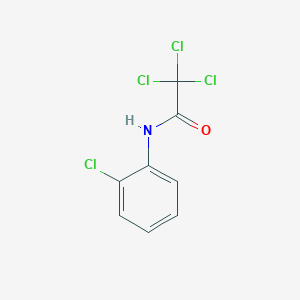
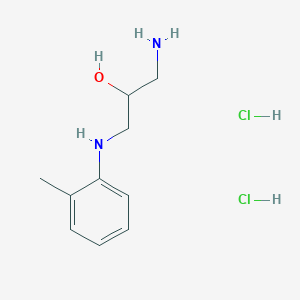
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
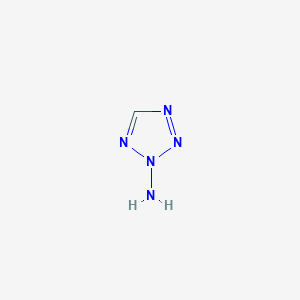
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylcyclohexanone](/img/structure/B14705148.png)
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
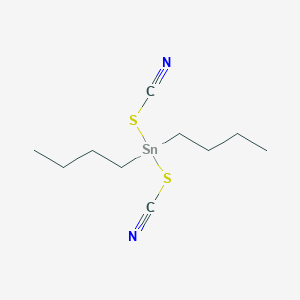
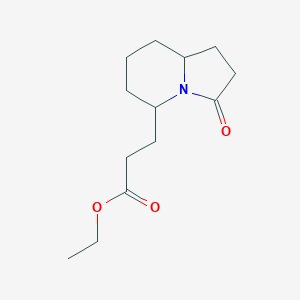
![Diethyl [ethoxy(phenyl)methyl]phosphonate](/img/structure/B14705166.png)
![5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14705172.png)
![[[1,1'-Bi(cyclopentane)]-1-yl]acetic acid](/img/structure/B14705181.png)

![3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid](/img/structure/B14705194.png)
